5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid is an organic compound with the molecular formula C11H21NO4 This compound is characterized by the presence of a hydroxyhexyl group attached to an amino group, which is further connected to a pentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexanol and pentanoic acid derivatives.
Formation of Hydroxyhexyl Group: The hydroxyhexyl group is introduced through a reaction involving hexanol and a suitable reagent, such as a halogenating agent.
Amination: The hydroxyhexyl derivative is then subjected to amination using an amine source, such as ammonia or an amine derivative, under controlled conditions.
Coupling with Pentanoic Acid: The resulting hydroxyhexylamine is coupled with a pentanoic acid derivative using a coupling reagent, such as carbodiimide, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors to ensure high yield and purity. The process may also include purification steps, such as crystallization or chromatography, to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyhexyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pentanoic acid backbone can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (Cr
Eigenschaften
CAS-Nummer |
637760-50-0 |
---|---|
Molekularformel |
C11H21NO4 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
5-(6-hydroxyhexylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H21NO4/c13-9-4-2-1-3-8-12-10(14)6-5-7-11(15)16/h13H,1-9H2,(H,12,14)(H,15,16) |
InChI-Schlüssel |
ZZPNZQIAVWUQFU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCO)CCNC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.